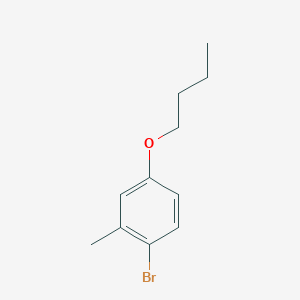

1-Brom-4-butoxy-2-methylbenzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-Bromo-4-butoxy-2-methylbenzene” is an organic compound that belongs to the group of halogenated aromatic hydrocarbons . This compound contains a bromine atom, four carbon atoms linked to a butoxy group, and a methyl group attached to a benzene ring .

Synthesis Analysis

The synthesis of “1-Bromo-4-butoxy-2-methylbenzene” is not explicitly mentioned in the search results. The synthesis of similar compounds often involves the use of a phase transfer catalyst .Molecular Structure Analysis

The molecular formula of “1-Bromo-4-butoxy-2-methylbenzene” is C11H15BrO . The InChI code is1S/C11H15BrO/c1-3-4-7-13-10-6-5-9(2)11(12)8-10/h5-6,8H,3-4,7H2,1-2H3 . The compound has a molecular weight of 243.14 g/mol . Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-butoxy-2-methylbenzene” include a molecular weight of 243.14 g/mol . It has a computed XLogP3-AA value of 4.3, indicating its lipophilicity . The compound has no hydrogen bond donors, one hydrogen bond acceptor, and four rotatable bonds . The exact mass and monoisotopic mass are both 242.03063 g/mol . The topological polar surface area is 9.2 Ų .Wissenschaftliche Forschungsanwendungen

Organische Synthese

1-Brom-4-butoxy-2-methylbenzol: ist eine vielseitige Verbindung in der organischen Synthese. Es kann als Vorläufer für verschiedene organische Reaktionen dienen, darunter die Suzuki-Kupplung, die zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen verwendet wird. Diese Verbindung kann aufgrund des Vorhandenseins eines Bromatoms palladiumkatalysierte Kreuzkupplungsreaktionen mit Organoboronsäuren eingehen .

Chemieunterricht

Schließlich kann This compound im Chemieunterricht als Lehrmittel zur Veranschaulichung verschiedener organischer Reaktionen und Synthesestrategien verwendet werden. Es veranschaulicht die Prinzipien der elektrophilen aromatischen Substitution und die Verwendung von Benzylhalogeniden in der organischen Chemie .

Wirkmechanismus

- Electrophilic Aromatic Substitution (EAS) : The bromine atom is electrophilic due to its partial positive charge. It forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate is then attacked by a base (e.g., a nucleophile) to restore aromaticity, resulting in the substituted benzene ring .

Mode of Action

Biochemische Analyse

Biochemical Properties

1-Bromo-4-butoxy-2-methylbenzene plays a significant role in biochemical reactions, particularly in electrophilic aromatic substitution reactions. The bromine atom in the compound acts as an electrophile, making the benzene ring susceptible to nucleophilic attack. This compound interacts with various enzymes and proteins that facilitate these substitution reactions. For instance, it can interact with cytochrome P450 enzymes, which are known to catalyze the oxidation of organic substrates. The interaction between 1-Bromo-4-butoxy-2-methylbenzene and cytochrome P450 enzymes involves the formation of a reactive intermediate, which can further react with other biomolecules, leading to the formation of substituted benzene derivatives .

Cellular Effects

1-Bromo-4-butoxy-2-methylbenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to the activation or inhibition of specific signaling pathways, thereby influencing gene expression and cellular metabolism. For example, the compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, 1-Bromo-4-butoxy-2-methylbenzene can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .

Molecular Mechanism

The molecular mechanism of action of 1-Bromo-4-butoxy-2-methylbenzene involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For instance, it can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can result in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged neurotransmission. Additionally, 1-Bromo-4-butoxy-2-methylbenzene can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Bromo-4-butoxy-2-methylbenzene can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Bromo-4-butoxy-2-methylbenzene is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. This degradation can lead to the formation of reactive intermediates that can further interact with cellular components, leading to long-term effects on cellular function. In vitro and in vivo studies have demonstrated that prolonged exposure to 1-Bromo-4-butoxy-2-methylbenzene can result in cumulative cellular damage and altered cellular functions .

Dosage Effects in Animal Models

The effects of 1-Bromo-4-butoxy-2-methylbenzene vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Studies have shown that high doses of 1-Bromo-4-butoxy-2-methylbenzene can lead to significant oxidative stress, resulting in cellular damage and apoptosis. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. These dosage-dependent effects highlight the importance of careful dosage control in experimental settings to avoid potential toxicity .

Metabolic Pathways

1-Bromo-4-butoxy-2-methylbenzene is involved in various metabolic pathways, including its metabolism by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to form more water-soluble compounds that can be excreted from the body. The interaction of 1-Bromo-4-butoxy-2-methylbenzene with these metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites in the body .

Transport and Distribution

The transport and distribution of 1-Bromo-4-butoxy-2-methylbenzene within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms. Once inside the cell, it can bind to intracellular proteins, such as albumin, which can influence its localization and accumulation within specific cellular compartments. The distribution of 1-Bromo-4-butoxy-2-methylbenzene within tissues can also be influenced by its lipophilicity, which affects its ability to cross biological membranes and accumulate in lipid-rich tissues .

Subcellular Localization

The subcellular localization of 1-Bromo-4-butoxy-2-methylbenzene can influence its activity and function. The compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through the presence of targeting signals or post-translational modifications. For instance, the butoxy group in the compound can facilitate its localization to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, the bromine atom can influence the compound’s ability to cross mitochondrial membranes, allowing it to interact with mitochondrial proteins and influence mitochondrial function .

Eigenschaften

IUPAC Name |

1-bromo-4-butoxy-2-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-3-4-7-13-10-5-6-11(12)9(2)8-10/h5-6,8H,3-4,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOENTWFSYBKJRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1375539.png)

![1'-benzyl-5-bromo-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1375545.png)

![Bicyclo[2.2.2]octane-1,4-diamine dihydrochloride](/img/structure/B1375548.png)

![2-[(Azetidin-3-yloxy)methyl]-5-methyl-1,3,4-oxadiazole hydrochloride](/img/structure/B1375549.png)

![3-Bromopyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B1375552.png)

![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)